

Structural Characterization Guide: 2-(2-Methylpropyl)cyclohexan-1-amine Hydrochloride[1]

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Compound of Interest

Compound Name: 2-(2-Methylpropyl)cyclohexan-1-amine;hydrochloride

CAS No.: 2253640-18-3

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Executive Summary & Strategic Context

In the development of neuroactive agents and peptidomimetics, the cyclohexane scaffold serves as a critical lipophilic spacer. 2-(2-Methylpropyl)cyclohexan-1-amine (also referred to as 2-isobutylcyclohexylamine) presents unique stereochemical challenges due to the bulky isobutyl group at the C2 position.[1]

This guide provides a technical comparison of the Hydrochloride (HCl) salt form against its free base and alternative counterions (e.g., Tartrate).[1] While the free base is often an unstable, volatile oil, the HCl salt provides the necessary crystallinity for X-ray diffraction (XRD) studies, allowing researchers to definitively map the stereochemical configuration (cis/trans) and absolute configuration (1R, 2R vs 1S, 2S).

Key Insight: The 2-isobutyl group acts as a "conformational anchor," forcing the cyclohexane ring into a rigid chair conformation to minimize 1,3-diaxial interactions.[1] This rigidity is a primary determinant of the molecule's binding affinity in subsequent drug targets.[1]

Comparative Analysis: HCl Salt vs. Alternatives

The selection of the solid form dictates the stability, solubility, and manufacturability of the API intermediate. The following data comparison highlights why the HCl salt is the standard for structural elucidation, despite potential hygroscopicity issues.

Table 1: Physicochemical Performance Matrix

Feature	HCl Salt (Target)	Free Base	L-Tartrate Salt	Performance Note
Physical State	Crystalline Solid	Oily Liquid / Low MP Solid	Crystalline Solid	HCl provides the most robust lattice for XRD. [1]
Melting Point	High (>200°C, decomp)	Low (<25°C or liquid)	Medium (140-170°C)	High MP of HCl indicates strong ionic lattice energy.[1]
Hygroscopicity	Moderate to High	N/A (Hydrophobic oil)	Low	HCl salts of amines often require desiccation; Tartrates are superior for humidity stability. [1]
Chiral Resolution	No (Achiral counterion)	N/A	Yes	Use Tartrate if enantiomeric separation is required before crystallization.[1]
XRD Suitability	Excellent (High scattering)	Poor (Requires cryo-crystallography)	Good	Chloride ion acts as a heavy atom, aiding phase determination.[1]

Structural Expectations (The "Data" Proxy)

Based on crystallographic data of structural analogs (e.g., 2-methylcyclohexylamine HCl), the expected crystallographic parameters for the target molecule are:

- Crystal System: Orthorhombic (Likely Space Group: Pbc_a or P212121 if enantiopure).[1]
- Conformation: The cyclohexane ring will adopt a Chair conformation.[1][2]
- Equatorial Preference: The bulky isobutyl group at C2 will occupy the equatorial position to avoid steric clash (A-value > 2.5 kcal/mol).[1]
- H-Bonding: A 2D hydrogen-bonding network where the ammonium protons () donate to chloride anions (), forming a layered structure.[1]

Experimental Protocol: Single Crystal Growth & Structure Solution

To obtain publication-quality data for this specific hydrochloride, follow this self-validating protocol. This method favors the formation of the thermodynamic polymorph.

Phase 1: Vapor Diffusion Crystallization

Objective: Grow single crystals suitable for XRD (>0.1 mm in one dimension).

- Dissolution: Dissolve 20 mg of 2-(2-Methylpropyl)cyclohexan-1-amine HCl in a minimum volume (approx. 0.5 mL) of Methanol or Ethanol in a small vial (Vial A). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.[1]
- Antisolvent Setup: Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of Diethyl Ether or Hexane (Antisolvent).[1]
- Equilibration: Seal Vial B tightly. Store at 4°C in a vibration-free environment.

- Harvesting: Monitor daily. As ether vapor diffuses into the methanol, solubility decreases, promoting slow nucleation. Crystals should appear within 2-5 days.

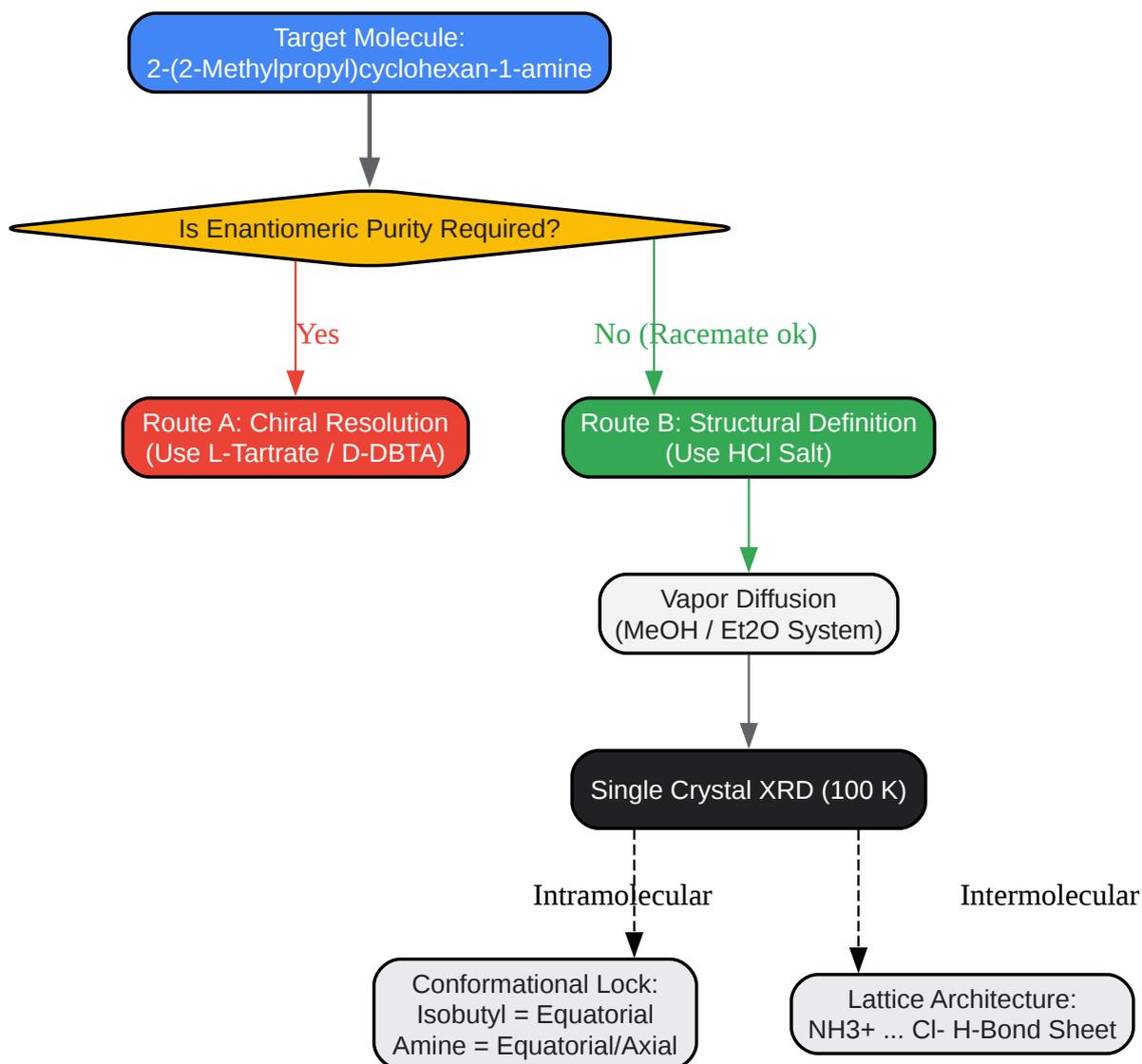
Phase 2: Data Collection & Refinement

Objective: Solve the phase problem and refine atomic positions.

- Mounting: Select a prism-like crystal under a polarized microscope.[1] Mount on a Kapton loop using Paratone oil.[1]
- Cooling: Flash cool to 100 K using a nitrogen stream. Reasoning: This reduces thermal vibration (atomic displacement parameters), improving resolution of the flexible isobutyl chain.
- Collection: Collect data using Mo-K α (\AA) or Cu-K α radiation.[1] Aim for a redundancy > 4.0 and resolution $< 0.80 \text{ \AA}$.
- Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.
 - Critical Step: Locate the hydrogen atoms on the ammonium nitrogen in the difference Fourier map to confirm the salt formation and H-bond geometry.

Structural Logic & Signaling Pathway

The following diagram illustrates the decision logic for solid-state characterization and the resulting structural hierarchy.



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Figure 1: Decision tree for solid-state selection and the resulting structural hierarchy derived from X-ray diffraction.

Critical Interpretation of Data[3]

When analyzing the X-ray data for this specific amine HCl, researchers must validate three specific structural metrics to ensure the model is correct:

- The N-C1-C2-C(isobutyl) Torsion Angle:
 - This value defines the relative stereochemistry (cis vs. trans).[1]
 - Trans isomer typically shows a torsion angle near 180° (diequatorial) or 60° (if axial/equatorial).[1]
 - Cis isomer typically shows a torsion angle near 60° (equatorial/axial).[1]
- Thermal Ellipsoids of the Isobutyl Tail:
 - The terminal methyl groups of the isobutyl chain often exhibit high thermal motion (disorder).[1]
 - Protocol: If ellipsoids are elongated, apply a disorder model (e.g., splitting positions with 0.5 occupancy) rather than forcing isotropic restraint, to maintain data integrity [1].
- Chloride Interaction Geometry:
 - Verify the

angle is

and distance is

Å. Deviations suggest steric compression or incorrect proton assignment [2].

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Sources

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